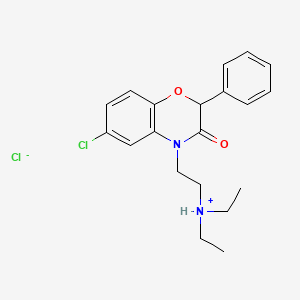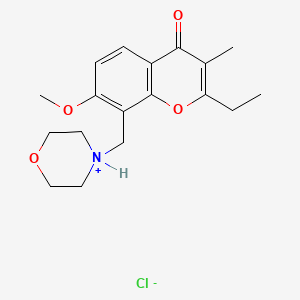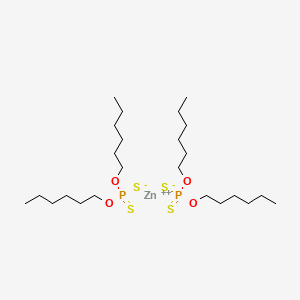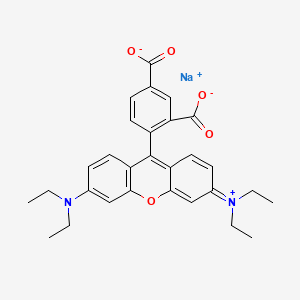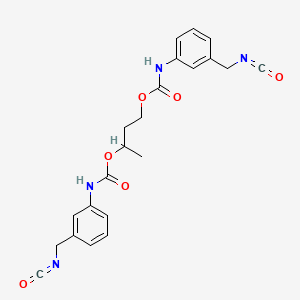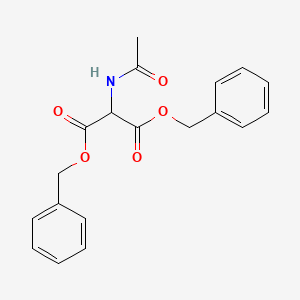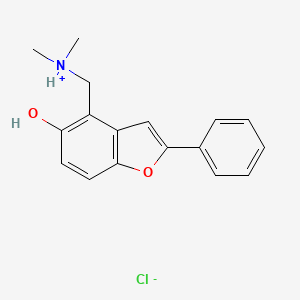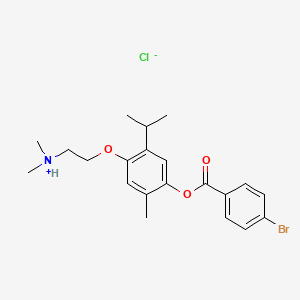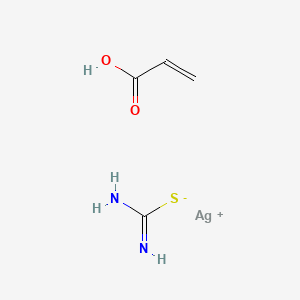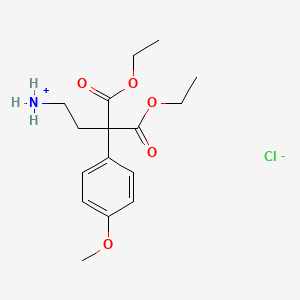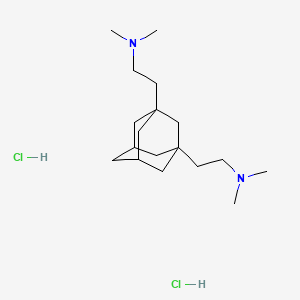![molecular formula C12H16N2 B13762515 (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole is a complex organic compound belonging to the class of isoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole typically involves multistep processes. One common method includes the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the use of pyrrole ring closure reactions, which have been shown to be effective in synthesizing isoindole derivatives .
Industrial Production Methods
Industrial production of isoindole derivatives, including this compound, often relies on scalable synthetic routes that ensure high yields and purity. These methods may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cascade C-H transformations, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form, isoindoline.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products Formed
Scientific Research Applications
(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the isoindole derivative .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole include:
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Phthalimide: A related compound with two carbonyl groups.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the pyrazino ring fused to the isoindole core.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,10bS)-1-methyl-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole |
InChI |
InChI=1S/C12H16N2/c1-9-12-11-5-3-2-4-10(11)8-14(12)7-6-13-9/h2-5,9,12-13H,6-8H2,1H3/t9-,12+/m0/s1 |
InChI Key |
MDAMQQBXDLUPFQ-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C3=CC=CC=C3CN2CCN1 |
Canonical SMILES |
CC1C2C3=CC=CC=C3CN2CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



